molecular formula C31H32F3N3O5 B15024093 1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B15024093
M. Wt: 583.6 g/mol
InChI Key: GXCVAWSFURCZDL-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE is a complex organic compound with a unique structure This compound is characterized by its multiple functional groups, including methoxy, methyl, oxo, phenyl, pyrazolyl, trifluoromethyl, and indole moieties

Properties

Molecular Formula

C31H32F3N3O5

Molecular Weight

583.6 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione

InChI

InChI=1S/C31H32F3N3O5/c1-18-25(27(39)37(35-18)20-9-7-6-8-10-20)30(31(32,33)34)26-21(16-29(2,3)17-22(26)38)36(28(30)40)14-13-19-11-12-23(41-4)24(15-19)42-5/h6-12,15,35H,13-14,16-17H2,1-5H3

InChI Key

GXCVAWSFURCZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)CCC5=CC(=C(C=C5)OC)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:

    Formation of the indole core: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the pyrazolyl group: This might be achieved through condensation reactions involving hydrazines and diketones.

    Attachment of the trifluoromethyl group: This could be done using trifluoromethylation reagents under specific conditions.

    Final assembly: The various fragments could be coupled together using cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification techniques: Employing methods such as chromatography, crystallization, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: The methoxy and methyl groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Potential use in studying biological pathways or as a probe for specific biochemical processes.

    Medicine: Possible applications in drug discovery or as a lead compound for developing new pharmaceuticals.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity or inhibiting their function.

    Interacting with nucleic acids: Affecting gene expression or DNA replication.

    Modulating signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE: can be compared with other compounds that have similar functional groups or structural motifs, such as:

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